molecular formula C31H51IO2 B4312482 cholest-5-en-3-yl 3-iodobutanoate

cholest-5-en-3-yl 3-iodobutanoate

Cat. No.: B4312482
M. Wt: 582.6 g/mol
InChI Key: RPNZXKGKNPDEGJ-UHFFFAOYSA-N
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Description

Cholest-5-en-3-yl 3-iodobutanoate is a chemical compound that belongs to the class of cholesteryl esters. These esters are formed by the esterification of cholesterol with various fatty acids. This compound is characterized by the presence of an iodine atom in its structure, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3-yl 3-iodobutanoate typically involves the esterification of cholesterol with 3-iodobutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl 3-iodobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The iodine atom in the compound can be oxidized to form iodate derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, forming cholest-5-en-3-yl butanoate.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed

    Oxidation: Iodate derivatives of this compound.

    Reduction: Cholest-5-en-3-yl butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cholest-5-en-3-yl 3-iodobutanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of iodine-containing molecules on biological systems.

    Industry: The compound can be used in the production of specialized materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of cholest-5-en-3-yl 3-iodobutanoate involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. This can affect various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Cholest-5-en-3-yl 3-iodobutanoate can be compared with other cholesteryl esters, such as cholest-5-en-3-yl acetate and cholest-5-en-3-yl butanoate. The presence of the iodine atom in this compound makes it unique, as it can participate in halogen bonding and other iodine-specific interactions. This can result in different chemical reactivity and biological activity compared to other cholesteryl esters.

List of Similar Compounds

  • Cholest-5-en-3-yl acetate
  • Cholest-5-en-3-yl butanoate
  • Cholest-5-en-3-yl propanoate

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51IO2/c1-20(2)8-7-9-21(3)26-12-13-27-25-11-10-23-19-24(34-29(33)18-22(4)32)14-16-30(23,5)28(25)15-17-31(26,27)6/h10,20-22,24-28H,7-9,11-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNZXKGKNPDEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(C)I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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